

Health and safety data for dinitrophenol compounds

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Compound of Interest

Compound Name: 4,5-Dinitrophenanthrene

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An In-Depth Technical Guide on the Health and Safety of Dinitrophenol Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for dinitrophenol (DNP) compounds, with a primary focus on 2,4-dinitrophenol. It is intended for use by researchers, scientists, and drug development professionals. The document summarizes key toxicological data, details the compound's mechanism of action, outlines relevant experimental protocols, and provides essential safety precautions.

Physicochemical and Toxicological Data

Dinitrophenol (DNP) is an organic compound with the formula $\text{HOC}_6\text{H}_3(\text{NO}_2)_2$.^[1] It has historically been used in the manufacturing of explosives, dyes, and pesticides.^{[1][2]} The most well-known isomer is 2,4-dinitrophenol.

Physical and Chemical Properties of 2,4-Dinitrophenol

The physical and chemical properties of 2,4-DNP are critical for understanding its environmental fate, absorption, and handling requirements.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ N ₂ O ₅	[1][3]
Molar Mass	184.107 g·mol ⁻¹	[1]
Appearance	Pale yellow platelets or crystals	[1][4]
Odor	Sweet, musty	[4]
Melting Point	113 - 115.5 °C	[1]
Density	1.68 g/cm ³	[1]
Water Solubility	2790 mg/L (at 20 °C)	[1]
log P (Octanol/Water)	1.67 - 1.7	[1]
Acidity (pKa)	4.09	[1]
Vapor Density	6.35 (Air = 1)	

Toxicological Summary

2,4-DNP is classified as highly toxic.[5][6] Exposure can occur through inhalation, ingestion, and dermal contact.[1][5][7] The U.S. Environmental Protection Agency (EPA) has set a Reference Dose (RfD) for 2,4-dinitrophenol at 0.002 mg/kg/day based on the risk of cataract formation in humans.[2]

Table 1.2.1: GHS Hazard Statements for 2,4-Dinitrophenol

Code	Hazard Statement	Reference
H300/H301	Fatal/Toxic if swallowed	[1][5][6]
H310/H311	Fatal/Toxic in contact with skin	[1][5][6]
H330/H331	Fatal/Toxic if inhaled	[1][5][6]
H372/H373	Causes/May cause damage to organs through prolonged or repeated exposure	[1][5]
H400	Very toxic to aquatic life	[1][5]
H228	Flammable solid	[6]

Table 1.2.2: Acute Toxicity Data (LD₅₀)

Species	Route	LD ₅₀ Value	Reference
Rat	Oral (gavage)	30 mg/kg	[8]
Mouse	Oral (gavage)	72 mg/kg	[8]
Rat	Intraperitoneal	2,4-DNP and 2,6-DNP are of comparable lethality	[9]

Mechanism of Action

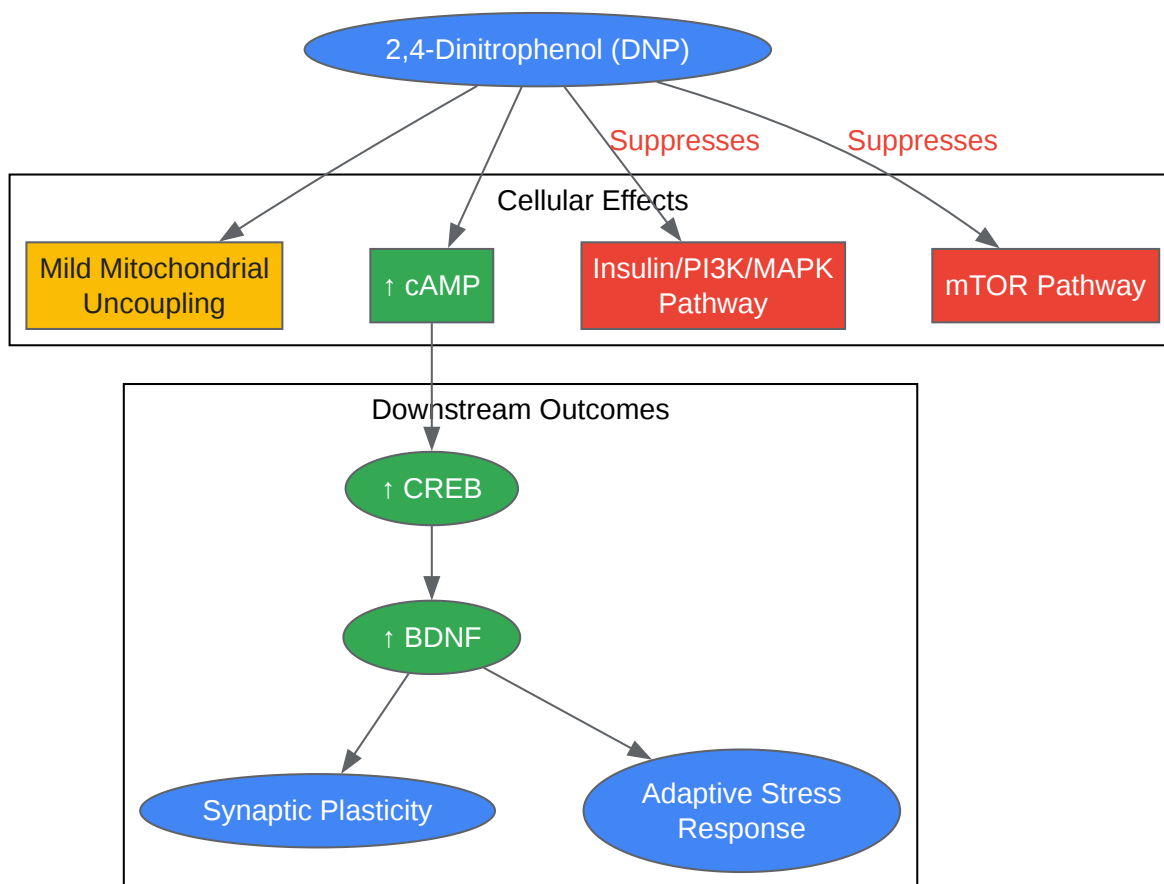
Mitochondrial Uncoupling

The primary mechanism of DNP's toxicity is the uncoupling of oxidative phosphorylation.[7][9] DNP is a protonophore, meaning it can transport protons (H⁺) across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[10][11] Instead of being used to produce ATP, the energy from the proton motive force is lost as heat.[1][9] This leads to a rapid increase in metabolic rate and uncontrolled hyperthermia, which can be fatal.[1][12]

Caption: DNP shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase and releasing energy as heat.

Modulation of Cellular Signaling Pathways

Beyond its direct effects on mitochondria, DNP treatment modulates several intracellular signaling cascades. In neuronal cells, DNP has been shown to reduce mitochondrial reactive oxygen species (ROS) formation and calcium uptake.^[13] Studies in mice revealed that DNP can suppress the mTOR and insulin-PI3K-MAPK pathways while upregulating pathways related to cAMP, CREB (cAMP-response element-binding protein), and BDNF (Brain-Derived Neurotrophic Factor), which are involved in synaptic plasticity and cellular stress responses.^{[14][15]}



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Caption: DNP modulates key signaling pathways, including suppressing mTOR and activating the cAMP/CREB/BDNF axis.

Pharmacokinetics and Metabolism

Information on the pharmacokinetics of DNP in humans is limited but crucial for understanding its toxicity profile.^[1]

- Absorption: 2,4-DNP is rapidly absorbed following oral and inhalation exposure, and likely through the dermal route as well.^[16] Maximal increases in basal metabolic rate can occur

within one hour of ingestion.[16]

- **Distribution:** A portion of 2,4-DNP binds to serum proteins, with the unbound fraction distributing to organs, including the eye.[16] Studies in mice showed limited distribution to tissues, with partition coefficients less than 1 for all analyzed tissues.[17][18]
- **Metabolism:** DNP is metabolized in the liver primarily through the reduction of its nitro groups to form 2-amino-4-nitrophenol and 4-amino-2-nitrophenol.[1][16] This metabolic process is considered a detoxification step, as the parent compound is responsible for the uncoupling of oxidative phosphorylation.[16]
- **Excretion:** 2,4-DNP and its metabolites are excreted in the urine.[16]
- **Non-linear Kinetics:** DNP exhibits non-linear pharmacokinetics, particularly at higher doses, which has been attributed to nonlinear plasma protein binding and partitioning into the liver and kidney.[17][18]

Health Effects and Clinical Manifestations

Exposure to DNP can lead to a range of adverse health effects, from mild to fatal. The classic symptom complex of acute poisoning is a combination of hyperthermia, tachycardia (rapid heart rate), diaphoresis (profuse sweating), and tachypnea (rapid breathing).[1][7]

Table 4.1: Summary of Health Effects from 2,4-DNP Exposure

System/Effect	Description	Reference
Metabolic	Increased basal metabolic rate, hyperthermia (body temperature up to 44°C), intense thirst, weight loss.[1][9][19]	[1][9][19]
Cardiovascular	Tachycardia, potential for cardiovascular collapse.[1][20]	[1][20]
Central Nervous System	Headache, dizziness, restlessness, agitation, confusion, convulsions, and coma.[21][22]	[21][22]
Dermal	Skin rashes (maculopapular, urticarial), yellow staining of the skin, sclera, and urine.[1][12]	[1][12]
Ocular	Cataract formation with chronic exposure, leading to permanent vision loss.	[1][2][12]
Hematological	Agranulocytosis (a severe drop in white blood cells) and neutropenia have been reported.[1][12]	[1][12]
Other	Peripheral neuritis, potential for liver and kidney damage.[1][22] In animal studies, DNP acted as a teratogen and mutagen.[1][7]	[1][7][22]

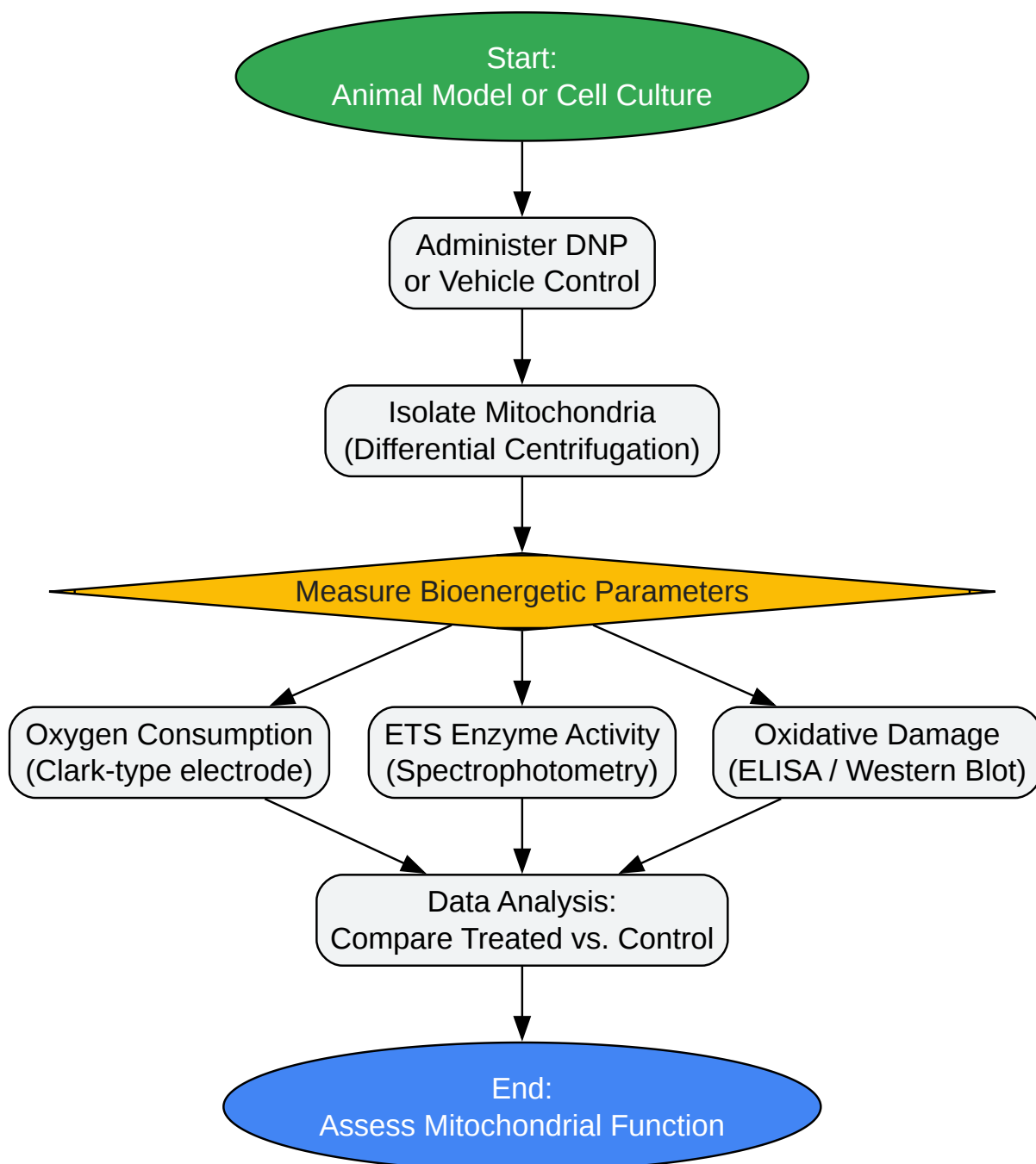
Key Experimental Protocols

Protocol: Assessment of Mitochondrial Function Post-DNP Exposure

This protocol is based on methodologies used to assess the neuroprotective effects of DNP in animal models of spinal cord injury.^[23] The objective is to measure key parameters of mitochondrial bioenergetics.

Experimental Steps:

- **Model System:** Utilize an appropriate in vivo (e.g., rat model of CNS injury) or in vitro (e.g., primary neuronal cell culture) system.
- **DNP Administration:** Treat the system with a relevant concentration of 2,4-DNP (e.g., 15 and 30 minutes post-injury in an in vivo model).^[23]
- **Mitochondrial Isolation:** Isolate synaptosomal and non-synaptosomal mitochondria from the target tissue (e.g., spinal cord) using differential centrifugation.
- **Respiration Assays:**
 - Use a Clark-type oxygen electrode to measure mitochondrial respiration rates.
 - Measure State 3 (ADP-stimulated) and State 4 (ADP-limited) respiration.
 - Calculate the Respiratory Control Ratio ($RCR = \text{State 3} / \text{State 4}$) as an indicator of mitochondrial coupling and health.
- **Enzyme Complex Activity:** Measure the activity of the electron transport system (ETS) enzyme complexes (Complexes I-IV) using spectrophotometric assays.
- **Oxidative Damage Assessment:** Quantify markers of oxidative stress, such as 3-nitrotyrosine (3-NT) and protein carbonyls, in mitochondrial lysates using ELISA or Western blotting.^[23]
- **Data Analysis:** Compare RCR, respiration rates, enzyme activities, and oxidative damage markers between DNP-treated and vehicle-treated groups.



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Caption: Experimental workflow for assessing the impact of DNP on mitochondrial function.

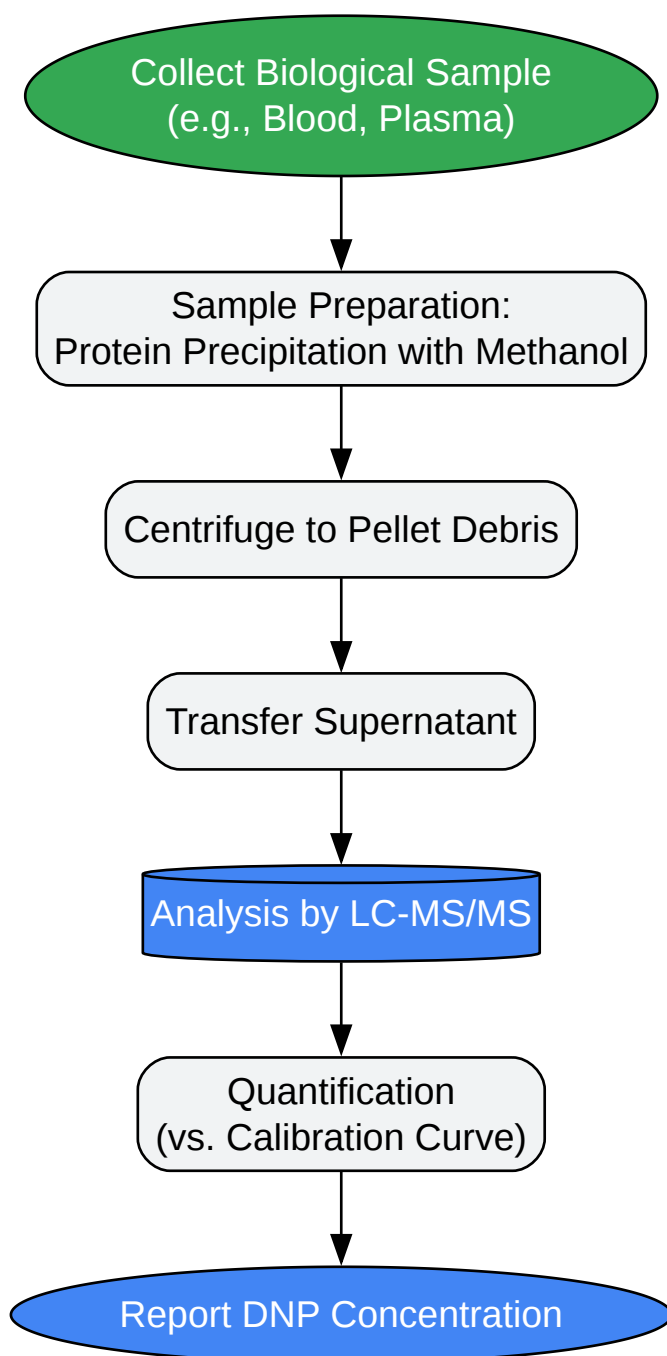
Protocol: Analytical Detection of 2,4-DNP in Biological Samples

This protocol outlines a general method for the quantitative analysis of 2,4-DNP in biological matrices like blood or plasma, based on techniques described in toxicology case studies.[\[24\]](#)

Experimental Steps:

- **Sample Collection:** Collect antemortem or postmortem biological samples (e.g., blood, plasma, urine). Store at 4°C or -20°C to minimize degradation.[\[24\]](#)
- **Sample Preparation (Protein Precipitation):**
 - To a known volume of sample (e.g., 100 µL of plasma), add a protein precipitating agent (e.g., 300 µL of methanol) containing an appropriate internal standard.
 - Vortex the mixture thoroughly to ensure complete protein precipitation.
 - Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for analysis.
- **Chromatographic Separation (LC):**
 - Inject the supernatant into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
 - Use a suitable column (e.g., C18) and mobile phase gradient (e.g., water and acetonitrile with formic acid) to achieve chromatographic separation of DNP from other matrix components.
- **Detection and Quantification (MS/MS):**
 - Use a tandem mass spectrometer (MS/MS) operating in a suitable mode (e.g., negative ion mode).[\[24\]](#)

- Monitor for specific precursor-to-product ion transitions for DNP and the internal standard using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- Data Analysis:
 - Construct a calibration curve using standards of known DNP concentrations.
 - Quantify the DNP concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Caption: Workflow for the analytical detection and quantification of 2,4-DNP in biological matrices.

Safety and Handling Precautions

Due to its high toxicity and explosive potential when dry, strict safety protocols must be followed when handling DNP compounds.

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.^{[5][21]}
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.^{[5][6]} If dust formation is possible, wear suitable respiratory protection.^[5]
- Handling: Avoid contact with skin, eyes, and clothing.^[5] Do not breathe dust.^{[5][6]} Prevent the substance from drying out; 2,4-DNP is often supplied wetted with water (e.g., 15-35%) to reduce its explosive hazard.^{[3][4]} Do not allow water to evaporate.^[4]
- Storage: Store in a cool, well-ventilated, and locked-up place.^{[5][6]} Keep containers tightly closed.^[5] Keep away from heat, sparks, open flames, and other ignition sources.^{[3][6]}
- First Aid:
 - If Swallowed: Immediately call a poison center or doctor.^{[5][6]}
 - If on Skin: Wash with plenty of soap and water; remove contaminated clothing immediately.^[5]
 - If Inhaled: Remove the victim to fresh air and keep at rest.^[5]
- Disposal: Dispose of contents and container to an approved waste disposal plant.^[5] Avoid release to the environment.^[5]

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